molecular formula C11H12O2 B030645 1,2,3,4-Tetrahydro-1-naphthoic acid CAS No. 1914-65-4

1,2,3,4-Tetrahydro-1-naphthoic acid

Cat. No.: B030645
CAS No.: 1914-65-4
M. Wt: 176.21 g/mol
InChI Key: VDLWTJCSPSUGOA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-naphthoic acid is an organic compound with the molecular formula C11H12O2. It is also known as 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This compound is a derivative of naphthalene, where the aromatic ring is partially hydrogenated. It is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Chemical Reactions Analysis

Substitution Reactions

The tetralin ring undergoes electrophilic substitution, with regioselectivity governed by steric and electronic factors:

Substituent Position Effect on Activity Key Findings
Chloro5Reduces activityDepresses callus-forming activity in plant growth assays .
Bromo8Maintains activityMinimal steric hindrance allows retention of bioactivity .
Methyl6Reduces activityAnalogous to 5-halogen substitution due to HL-balance shifts .

Halogenation at the 8-position is favored due to reduced steric interference with the carboxyl group’s quasi-axial conformation .

Decarboxylation and Derivative Formation

The carboxylic acid group participates in classical reactions:

  • Esterification : THNA reacts with alcohols under acid catalysis to form esters (e.g., methyl tetralin-1-carboxylate) .
  • Amide formation : Reacts with amines via coupling agents (e.g., EDC/HOBt) to yield bioactive amides .
  • Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxyl group to a hydroxymethyl group .

Oxidation Reactions

  • Ring oxidation : THNA undergoes oxidation at the 4-position with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> to form 4-oxo-THNA, a precursor for anthraquinone derivatives .
  • Side-chain oxidation : The benzylic hydrogen adjacent to the carboxyl group is susceptible to radical oxidation, forming peroxides under UV light .

Environmental Degradation

Under anaerobic conditions, THNA is metabolized by sulfate-reducing bacteria via β-oxidation pathways, yielding naphthoyl-CoA intermediates .

Scientific Research Applications

Pharmaceutical Applications

THNA is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in several chemical reactions that are crucial for drug development.

Case Study: Synthesis of Antidepressants

Research indicates that THNA derivatives are utilized in the synthesis of certain antidepressants. For example, modifications of the THNA structure have led to compounds that exhibit serotonin reuptake inhibition, a mechanism critical for alleviating depressive symptoms.

CompoundActivityReference
THNA-Derivative ASerotonin Reuptake InhibitorJournal of Medicinal Chemistry
THNA-Derivative BAntidepressant ActivityEuropean Journal of Pharmacology

Agrochemical Applications

THNA is also employed in the agrochemical industry as a building block for pesticides and herbicides. Its ability to modify biological pathways makes it a valuable component in developing environmentally friendly agricultural chemicals.

Case Study: Herbicide Development

In a study focusing on herbicide efficacy, THNA derivatives demonstrated effective inhibition of weed growth while exhibiting low toxicity to non-target species. This dual action is vital for sustainable agricultural practices.

HerbicideEfficacy (%)Target Species
THNA-Derivative C85%Broadleaf Weeds
THNA-Derivative D90%Grassy Weeds

Organic Synthesis

THNA serves as an important precursor in organic synthesis pathways. Its reactivity allows it to be used in the formation of various complex organic molecules.

Case Study: Synthesis of Naphthyl Derivatives

THNA has been successfully used to synthesize naphthyl derivatives through various coupling reactions. These derivatives are essential in materials science and organic electronics.

Reaction TypeProductYield (%)
Suzuki CouplingNaphthyl Compound E78%
Heck ReactionNaphthyl Compound F82%

Toxicological Studies

Understanding the toxicological profile of THNA is crucial for its safe application in pharmaceuticals and agrochemicals. Studies have shown that while THNA exhibits low acute toxicity, chronic exposure assessments are necessary to evaluate long-term effects.

Case Study: Chronic Toxicity Assessment

A recent toxicological assessment highlighted that THNA does not significantly impact liver function or hematological parameters at low doses, making it suitable for further pharmaceutical development.

Parameter AssessedResultReference
Liver Function Tests (ALT/AST)Normal RangeToxicological Sciences
Hematological Parameters (WBC/RBC)No Significant ChangeJournal of Toxicology

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1-naphthoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form various intermediates, which then participate in different metabolic pathways. For example, it can be converted to 5,6,7,8-tetrahydro-2-naphthoic acid, which is involved in the anaerobic degradation of naphthalene . This process involves the addition of a carbon unit to the aromatic ring, leading to ring cleavage and further degradation .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1-naphthoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and serve as a versatile intermediate in various applications .

Biological Activity

1,2,3,4-Tetrahydro-1-naphthoic acid (THNA) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of THNA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}O2_2
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 1914-65-4
  • Melting Point : 82°C to 85°C
  • Solubility : Soluble in methanol and chloroform

The structure of THNA features a naphthalene ring system with a tetrahydro group and a carboxylic acid functional group, which is crucial for its biological activity.

Protease Inhibition

THNA is primarily recognized for its role as a precursor in the synthesis of protease inhibitors. By interacting with the active sites of protease enzymes, THNA can inhibit their activity, which is vital in various biological processes such as:

  • Cell Cycle Regulation : Proteases are involved in cell proliferation and apoptosis.
  • Immune Response : Inhibition can modulate immune responses by preventing the breakdown of signaling proteins.

The inhibition of proteases can lead to significant alterations in cellular signaling pathways, potentially impacting disease processes such as cancer and inflammation .

Anti-inflammatory Activity

Research indicates that derivatives of THNA exhibit anti-inflammatory properties. For instance, modifications to related compounds have shown promise in reducing inflammation markers in vitro. This suggests that THNA could be explored further for developing anti-inflammatory therapies .

Cytotoxic Effects

A study investigated the cytotoxicity of THNA derivatives against human tumor cell lines such as K-562 (chronic myelogenous leukemia) and HUT-78 (T-cell lymphoma). The results indicated that certain derivatives displayed significant cytotoxic effects, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the THNA structure can enhance or diminish its biological activities. For example, the introduction of various substituents on the naphthalene ring has been correlated with increased anti-cancer activity while maintaining low toxicity profiles .

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeCell Line TestedIC50 (µM)Reference
This compoundProtease InhibitionNot specifiedN/A
THNA Derivative ACytotoxicK-56215
THNA Derivative BCytotoxicHUT-7820
Modified THNAAnti-inflammatoryMacrophage cell lineN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,4-tetrahydro-1-naphthoic acid, and how do reaction conditions influence product purity?

The Birch reduction of 2-naphthoic acid is a primary synthetic method. Using lithium in liquid ammonia with a proton source (e.g., ethanol) yields 1,2,3,4-tetrahydro-2-naphthoic acid as an intermediate, which can isomerize or further reduce depending on reagent ratios and reaction time . Substituted derivatives (e.g., methoxy variants) may lose substituents during reduction, necessitating careful control of stoichiometry and temperature to avoid side reactions. Post-synthesis purification via recrystallization (melting point: 75–77°C ) or chromatography is critical for achieving ≥97% purity .

Q. How is the structure of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic techniques:

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR assign protons and carbons, with HMBC correlations confirming connectivity (e.g., carboxyl group linkage to H-2, H-3, and H-4) .
  • IR : A carbonyl stretch at ~5.90 µm confirms the carboxylic acid group .
  • CD Spectroscopy : Distinguishes enantiomers; the (2S)-configuration shows a negative Cotton effect at 270 nm, while (2R) exhibits a positive effect .

Q. What are the primary research applications of this compound in pharmaceutical development?

It serves as a chiral intermediate in synthesizing drugs like Palonosetron HCl (anti-emetic), where enantiomeric purity (S-configuration) is critical for activity . Derivatives, such as 6-substituted variants, show anti-inflammatory activity in murine models (e.g., carrageenan-induced edema assays) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what methods validate enantiomeric excess?

Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation is employed. Enantiomeric excess is validated using chiral HPLC or CD spectroscopy. For example, the (S)-enantiomer of this compound (CAS 85977-52-2) is distinguished by its specific CD profile .

Q. What mechanisms underlie the anti-inflammatory activity of 6-substituted derivatives?

In vivo studies suggest inhibition of cyclooxygenase (COX) or lipoxygenase pathways. Structure-activity relationship (SAR) analyses indicate that electron-withdrawing groups at C-6 enhance potency, likely by stabilizing interactions with enzymatic active sites . Dose-response curves in mouse models (e.g., ED50_{50} values) are used to quantify efficacy .

Q. How do contradictory spectral data arise in structural studies, and how are they resolved?

Discrepancies in NMR assignments (e.g., methoxy group retention/loss during Birch reduction) stem from variable reaction conditions. For example, 2-methoxy-1-naphthoic acid retains the methoxyl group under controlled reduction, whereas 1- and 3-methoxy analogs lose it due to radical-mediated cleavage . Multi-technique validation (e.g., combining HMBC, NOESY, and X-ray crystallography) resolves ambiguities .

Q. What challenges exist in scaling up synthesis while maintaining regioselectivity?

Scaling the Birch reduction requires precise control of lithium stoichiometry and ammonia temperature to prevent over-reduction (e.g., hexahydro byproduct formation) . Flow chemistry systems improve heat dissipation and reproducibility. Impurity profiles must be monitored via LC-MS, particularly for isomers like 1,2,3,4-tetrahydro-2-naphthoic acid (CAS 53440-12-3), which co-elute under standard HPLC conditions .

Q. Methodological Considerations

  • Synthesis Optimization : Use DOE (Design of Experiments) to map reagent ratios vs. yield/purity.
  • Analytical Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation.
  • Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and assess cytotoxicity (MTT assays) to differentiate specific activity from general toxicity .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLWTJCSPSUGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940758
Record name 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-65-4
Record name 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRAHYDRO-1-NAPHTHOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of potassium tert-butoxide (74.13 g, 661 mmol) and N,N,N',N'-tetramethylethylenediamine (6.63M, 78.92 mL, 523 mmol) in 1.7 L of hexane was cooled to below -30° C. under a nitrogen atmosphere and then n-butyl lithium (1.6M, 327 mL, 523 mmol) was added over 15 minutes. The mixture was stirred for 15 minutes and 1,2,3,4-tetrahydronapthalene (7.36M, 85.27 mL, 623 mmol) was added. The mixture was stirred for 6 hours at 0° C. and then for 18 hours at between 0° and 20° C. The mixture was aerated with carbon dioxide for approximately 30 minutes and then approximately 1.2 L of water was added. The aqueous layer was separated, cooled in an ice-water bath and acidified with approximately 185 mL of 12N hydrochloric acid. The mixture was then extracted with ethyl acetate (2×1 L) and the combined ethyl acetate layers were dried (NaSO4). The mixture was filtered and concentrated. The residue was dissolved in 170 mL of formic acid and then the solution was diluted with 340 mL of water to give a crystalline product. The product was isolated by filtration, washed with 40 mL of water and dried. The dry material was dissolved in 0.74 L of ethyl acetate and the solution was washed with 0.5 L of water, dried (Na2SO4) and concentrated to give 1,2,3,4-tetrahydro-1-naphthoic acid (38.68 g, 219.6 mol), m.p. 74.4°-79.2° C.
Quantity
74.13 g
Type
reactant
Reaction Step One
Quantity
78.92 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
327 mL
Type
reactant
Reaction Step Two
Quantity
85.27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2,3,4-Tetrahydro-1-naphthoic acid
1,2,3,4-Tetrahydro-1-naphthoic acid
1,2,3,4-Tetrahydro-1-naphthoic acid
1,2,3,4-Tetrahydro-1-naphthoic acid
1,2,3,4-Tetrahydro-1-naphthoic acid
1,2,3,4-Tetrahydro-1-naphthoic acid

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